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molecular formula C10H10BrN B8285735 3-Bromo-5-cyclopenten-1-ylpyridine

3-Bromo-5-cyclopenten-1-ylpyridine

Cat. No. B8285735
M. Wt: 224.10 g/mol
InChI Key: RTQGRVSXMXBTBH-UHFFFAOYSA-N
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Patent
US07163957B2

Procedure details

A solution of 1-(5-bromopyridin-3-yl)cyclopentanol (8) (1.7 g, 11.3 mmol) in 50 ml of toluene containing 5 ml of concentrated hydrochloric acid is heated at 120° C. for 12 hours with continuous carrying away of the water formed. The mixture is then poured into a saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic phases are washed with water and then with a saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel (cyclohexane/ethyl acetate: 60/40). The title product is obtained in the form of a beige solid (1.65 g).
Name
1-(5-bromopyridin-3-yl)cyclopentanol
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]2(O)[CH2:12][CH2:11][CH2:10][CH2:9]2)[CH:5]=[N:6][CH:7]=1.Cl.O.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]([C:8]2[CH2:12][CH2:11][CH2:10][CH:9]=2)[CH:3]=1 |f:3.4|

Inputs

Step One
Name
1-(5-bromopyridin-3-yl)cyclopentanol
Quantity
1.7 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)C1(CCCC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a saturated aqueous sodium chloride solution, dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography on silica gel (cyclohexane/ethyl acetate: 60/40)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=C(C1)C1=CCCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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